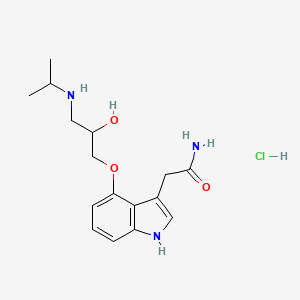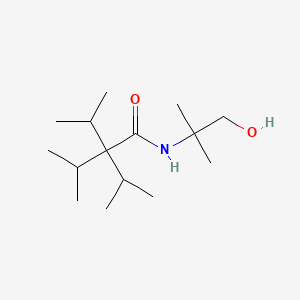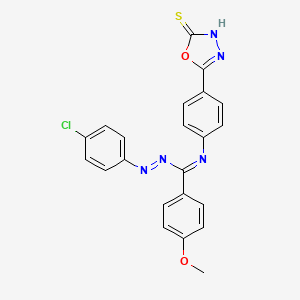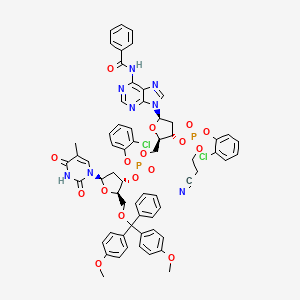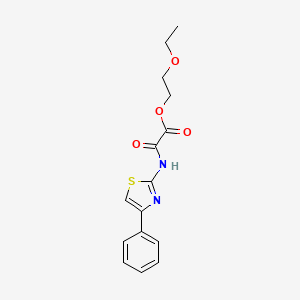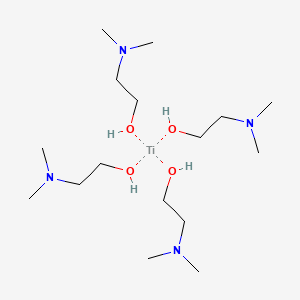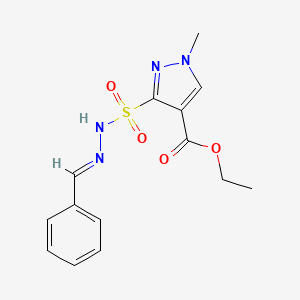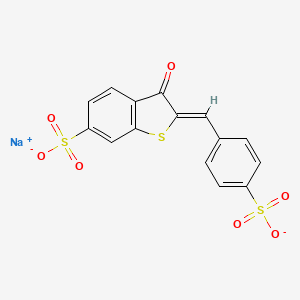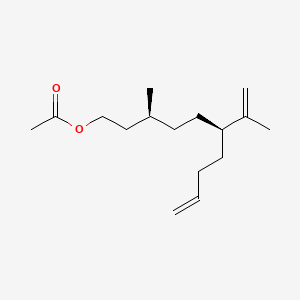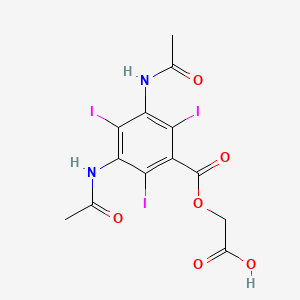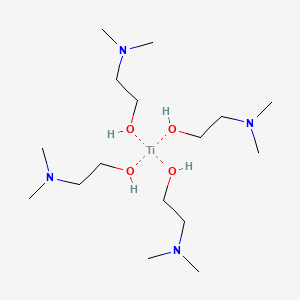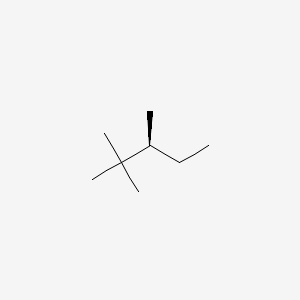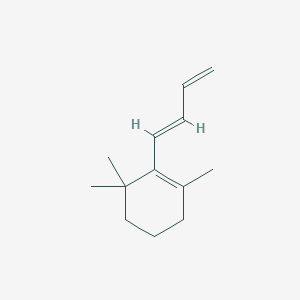
Megastigmatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Megastigmatriene is a naturally occurring organic compound with the molecular formula C₁₃H₂₀This compound is known for its presence in various plants and its role in contributing to their aroma and flavor profiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Megastigmatriene can be synthesized through several methods. One common approach involves the pyrolysis of α-ionyl-β-d-glucoside, a flavor precursor. This method involves heating the precursor to break down its glycosidic bond, resulting in the formation of this compound along with other aroma compounds such as α-ionol and α-ionone .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources, such as plants, where it is found in significant quantities. The extraction process may involve steam distillation or solvent extraction, followed by purification steps to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Megastigmatriene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as megastigmatrienone.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and acids, can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include megastigmatrienone, reduced this compound derivatives, and substituted this compound compounds .
Wissenschaftliche Forschungsanwendungen
Megastigmatriene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: this compound is studied for its role in plant biology, particularly in the context of plant-insect interactions and plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and anti-inflammatory effects.
Industry: This compound is used in the flavor and fragrance industry due to its aromatic properties.
Wirkmechanismus
The mechanism of action of megastigmatriene involves its interaction with various molecular targets and pathways. In plants, it acts as a signaling molecule, influencing plant-insect interactions and defense responses. The exact molecular targets and pathways involved in these processes are still under investigation, but it is known to interact with specific receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
Megastigmatriene is unique among sesquiterpenes due to its specific structure and properties. Similar compounds include:
α-Ionol: Another sesquiterpene with similar aromatic properties.
α-Ionone: Known for its role in the fragrance industry.
Megastigmatrienone: An oxidized form of this compound with distinct properties.
These compounds share some similarities with this compound but differ in their specific chemical structures and applications.
Eigenschaften
CAS-Nummer |
74423-06-6 |
|---|---|
Molekularformel |
C13H20 |
Molekulargewicht |
176.30 g/mol |
IUPAC-Name |
2-[(1E)-buta-1,3-dienyl]-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C13H20/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h5-6,9H,1,7-8,10H2,2-4H3/b9-6+ |
InChI-Schlüssel |
BWPHCNAZKLXPHW-RMKNXTFCSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C=C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


